Iopentol

Description

Properties

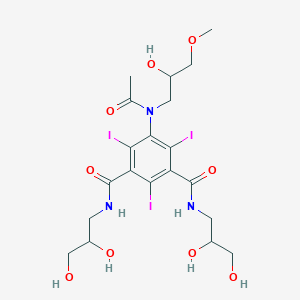

IUPAC Name |

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJANQVIJDFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869032 | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89797-00-2 | |

| Record name | Iopentol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopentol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iopentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041909 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Iopentol mechanism of action in radiography

An In-depth Technical Guide to the Mechanism of Action of Iopentol in Radiography

Introduction

This compound (trade name Imagopaque) is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium.[1][2][3] Developed for various radiographic procedures, its chemical structure and physicochemical properties are optimized to enhance image contrast while maintaining a favorable safety profile.[4][5] This document provides a detailed examination of the core mechanisms of action of this compound, its pharmacokinetics, and the experimental methodologies used to characterize its properties, intended for researchers and professionals in drug development and medical imaging.

Core Mechanism of Action: X-Ray Attenuation

The fundamental principle behind this compound's efficacy as a contrast agent lies in the high atomic number (Z=53) of its three constituent iodine atoms. When a beam of X-rays passes through the body, different tissues attenuate the beam to varying degrees. Tissues containing elements with higher atomic numbers absorb X-rays more effectively.

The primary mechanism of interaction at the diagnostic energy range is the photoelectric effect . In this process, an incoming X-ray photon transfers all its energy to an inner-shell electron (typically the K-shell of the iodine atom), causing the electron to be ejected from the atom. The incident photon is completely absorbed. This absorption is most efficient when the photon's energy is just above the electron's binding energy (the K-edge of iodine is 33.2 keV). Because this compound introduces a high concentration of iodine into the bloodstream and extracellular spaces, these areas become significantly more opaque to X-rays than the surrounding soft tissues. This differential absorption creates the contrast seen on a radiograph, allowing for the clear delineation of vascular structures and other organs.

Physicochemical Properties

The clinical performance and tolerance of this compound are heavily influenced by its physicochemical properties, primarily its osmolality and viscosity. As a non-ionic monomer, this compound does not dissociate in solution, resulting in a lower osmolality compared to older ionic agents, which is associated with fewer adverse effects.

| Property | 150 mg I/mL | 300 mg I/mL | 350 mg I/mL |

| This compound Concentration | 329 mg/mL | 658 mg/mL | 768 mg/mL |

| Osmolality (mOsm/kg H₂O) | 340 | 695 | 840 |

| Viscosity (mPa·s at 20°C) | 1.7 | 10.3 | 22.1 |

| Viscosity (mPa·s at 37°C) | 1.2 | 6.1 | 12.3 |

| Table 1: Quantitative Physicochemical Data for this compound (Imagopaque) Solutions. |

Pharmacokinetics: ADME Profile

The mechanism of action of this compound is also defined by its behavior within the body, including its absorption, distribution, metabolism, and excretion (ADME).

-

Absorption & Distribution : Following intravenous injection, this compound is rapidly distributed throughout the extracellular fluid. Its binding to plasma proteins is very low (less than 3%), which facilitates its free filtration by the kidneys. The apparent volume of distribution is approximately 0.27 L/kg, confirming its confinement to the extracellular space.

-

Metabolism : this compound is not metabolized and no metabolites have been detected. It is excreted from the body in its unchanged, chemically stable form.

-

Excretion : In patients with normal renal function, close to 100% of the administered dose is excreted via the kidneys through glomerular filtration within 24 hours. The elimination half-life is approximately two hours. A very small fraction, around 2%, is eliminated through feces. In patients with severe renal failure, the elimination half-life is significantly prolonged (to ~28.4 hours), and fecal excretion increases to compensate.

Key Experimental Protocols

Determination of Osmolality

The osmolality of this compound solutions is a critical parameter affecting patient tolerance. The cited method for its determination is Vapour Pressure Osmometry .

-

Principle : This technique operates on the principle that the vapor pressure of a solution is lower than that of the pure solvent, and this depression is proportional to the concentration of solute particles (osmolality).

-

Methodology :

-

A small, precisely measured sample of the this compound solution is placed on a thermoelectric couple (thermistor) in a sealed, temperature-controlled chamber saturated with solvent vapor.

-

Due to the lower vapor pressure of the solution, water vapor from the chamber condenses onto the sample.

-

This condensation releases the latent heat of vaporization, causing the sample's temperature to rise.

-

The temperature increase continues until the sample's vapor pressure equals that of the surrounding pure solvent vapor.

-

The steady-state temperature difference between the sample thermistor and a reference thermistor (exposed only to the pure solvent vapor) is measured.

-

This temperature difference is directly proportional to the depression of the vapor pressure and thus to the osmolality of the solution. The instrument is calibrated using standard solutions of known osmolality (e.g., sodium chloride).

-

In Vivo Assessment of Microcirculatory Effects

A clinical study was conducted to evaluate the rheological impact of this compound on human microcirculation, providing insight into its physiological interactions.

-

Objective : To investigate the influence of intra-arterially injected this compound 350 on cutaneous microcirculation by measuring capillary erythrocyte velocity.

-

Protocol :

-

Patient Cohort : Patients undergoing diagnostic heart catheter angiography were enrolled.

-

Baseline Measurement : Blood flow in the ipsilateral nail-fold capillaries was continuously recorded for 3 minutes before the contrast injection using video microscopy to establish a baseline.

-

Administration : A bolus of this compound 350 was injected into the axillary artery.

-

Post-Injection Monitoring : Capillary blood flow was continuously recorded for 6 minutes immediately following the injection.

-

Data Analysis : The recorded videos were evaluated off-line to determine the mean capillary erythrocyte velocity (in mm/sec) over time.

-

-

Findings : The study found that the high viscosity of this compound 350 (12.3 mPa·s) led to a significant, immediate reduction in capillary blood flow. This effect was attributed to both the intrinsic viscosity of the agent and morphological changes in erythrocytes (echinocyte formation).

Conclusion

The mechanism of action of this compound in radiography is a multi-faceted process. Its efficacy is rooted in the fundamental physics of X-ray attenuation by iodine via the photoelectric effect. This is complemented by a favorable pharmacokinetic profile characterized by rapid extracellular distribution and efficient, unchanged renal excretion. The non-ionic, monomeric structure of this compound results in low osmolality, contributing to its clinical tolerability. However, its viscosity, particularly at higher concentrations, can have measurable rheological effects on the microcirculation. A thorough understanding of these interconnected physical, chemical, and physiological properties is essential for the safe and effective application of this compound in diagnostic imaging.

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (Imagopaque 350) compared with iohexol (Omnipaque 350) in pediatric cardioangiography. A clinical trial assessing adverse events, ECG, blood pressure and diagnostic information - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Physicochemical Properties of Iopentol for Advanced Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of iopentol, a non-ionic, monomeric, tri-iodinated X-ray contrast medium. Understanding these properties is paramount for the successful design and execution of pre-clinical and clinical imaging studies. This document delves into the quantitative data, outlines relevant experimental methodologies, and presents a visual workflow for its application in imaging.

Core Physicochemical Data of this compound

This compound's efficacy and safety as a contrast agent are intrinsically linked to its chemical structure and behavior in biological systems. Key quantitative parameters are summarized below, offering a comparative perspective for formulation and experimental design.

| Property | Value |

| Chemical Formula | C₂₀H₂₈I₃N₃O₉ |

| Molecular Weight | 835.17 g/mol [1] |

| Iodine Content | Available in concentrations of 150, 300, and 350 mg of iodine per mL.[2][3][4] |

| Osmolality | Low osmolality, for instance, the 300 mg I/mL solution has an osmolality of 0.64 Osm/kg H₂O.[2] |

| Viscosity (37°C) | The viscosity of the 300 mg I/mL solution at 37°C is 6.5 mPa·s. |

| Viscosity (20°C) | The viscosity of the 300 mg I/mL solution at 20°C is 13.2 mPa·s. |

| Water Solubility | This compound is a water-soluble compound. |

| Protein Binding | Exhibits low plasma protein binding, with less than 3% being bound. |

| Pharmacokinetics | After intravenous administration, this compound is distributed in the extracellular space and is not metabolized. It is primarily excreted unchanged by the kidneys through glomerular filtration, with about 2% excreted in the feces. The biological half-life is approximately two hours. |

| Stability | This compound formulations are stable and can be autoclaved. The use of a buffer like trometamol is crucial to maintain a low pH during autoclaving and prevent deiodination. |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate and reproducible assessment of this compound's physicochemical properties. Below are outlines of key experimental protocols.

Determination of Osmolality

The osmolality of this compound solutions is a critical parameter influencing patient comfort and the risk of adverse effects. A common and reliable method is vapor pressure osmometry.

-

Principle: This method measures the dew point temperature depression of a sample compared to a pure solvent. The magnitude of this depression is directly proportional to the molal concentration of solutes in the solution.

-

Apparatus: A vapor pressure osmometer.

-

Procedure:

-

Calibration: Calibrate the osmometer using standard solutions of known osmolality (e.g., sodium chloride solutions).

-

Sample Preparation: Use the this compound solution directly. Ensure the sample is at room temperature.

-

Measurement: Place a small, precise volume of the this compound solution onto a sample disc within the instrument. The instrument then equilibrates the vapor pressure of the sample with that of the pure solvent (water) and measures the temperature difference.

-

Data Analysis: The instrument's software calculates the osmolality in mOsm/kg H₂O based on the measured dew point depression.

-

Viscosity Measurement

Viscosity affects the injectability of the contrast agent and can influence its hemodynamic effects. A rotational viscometer is a suitable instrument for this measurement.

-

Principle: This method measures the torque required to rotate a spindle immersed in the this compound solution at a constant speed. The viscosity is proportional to this torque.

-

Apparatus: A rotational viscometer with a temperature-controlled water bath.

-

Procedure:

-

Calibration: Calibrate the viscometer using standard viscosity fluids.

-

Sample Preparation: Place the this compound solution in a sample container and allow it to equilibrate to the desired temperature (e.g., 20°C or 37°C) in the water bath.

-

Measurement: Immerse the appropriate spindle into the sample and begin rotation at a defined speed.

-

Data Acquisition: Record the torque reading once it stabilizes.

-

Calculation: The viscosity in millipascal-seconds (mPa·s) is calculated from the torque, spindle geometry, and rotational speed using the instrument's software.

-

Solubility Assessment

While this compound is known to be water-soluble, quantitative determination is important for formulation development.

-

Principle: The equilibrium solubility is determined by creating a saturated solution and measuring the concentration of the dissolved substance.

-

Apparatus: Shaking incubator, centrifuge, and a suitable analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

-

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of this compound using a validated HPLC method.

-

Calculation: The solubility is expressed in mg/mL or g/L.

-

Stability Studies

Stability testing ensures that the quality of the this compound drug product is maintained over its shelf life. These studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.

-

Principle: Long-term and accelerated stability studies are performed to evaluate the physical, chemical, and microbiological stability of the drug product under various storage conditions.

-

Methodology (based on ICH Q1A(R2) guidelines):

-

Batch Selection: Use at least three primary batches of the this compound drug product.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).

-

Parameters to be Tested:

-

Appearance (clarity, color)

-

Assay of this compound

-

Degradation products (impurities)

-

pH

-

Particulate matter

-

Sterility (for injectable products)

-

-

Mechanism of Action and Experimental Workflow

This compound's mechanism of action as a contrast agent is based on the high atomic number of its three iodine atoms per molecule. These iodine atoms effectively absorb X-rays, leading to increased attenuation of the X-ray beam in the tissues where the agent is distributed. This results in a higher contrast on the resulting radiographic image, allowing for better visualization of anatomical structures and pathologies. There are no specific signaling pathways directly modulated by this compound; its effect is purely physical.

The following diagram illustrates a typical experimental workflow for an in vivo imaging study using this compound.

Caption: Experimental workflow for an in vivo imaging study using this compound.

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. A thorough understanding of its physicochemical properties and the application of standardized experimental protocols are essential for generating high-quality, reproducible imaging data.

References

The Synthesis and Chemical Profile of Iopentol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, water-soluble, tri-iodinated radiographic contrast agent.[1][2] It is utilized in various diagnostic imaging procedures to enhance the visibility of internal structures. This technical guide provides a detailed overview of the synthesis pathway of this compound, its chemical structure, and relevant experimental methodologies. The information is compiled from various sources, including patents and scientific literature, to offer a comprehensive resource for professionals in the field.

Chemical Structure and Properties

This compound, with the CAS number 89797-00-2, is chemically known as 5-[acetyl(2-hydroxy-3-methoxypropyl)amino]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide.[1][3] Its molecular structure is characterized by a tri-iodinated benzene (B151609) ring, which is responsible for its radiopaque properties. The presence of multiple hydroxyl groups and a methoxypropyl side chain imparts high water solubility and low osmolality, contributing to its favorable safety profile.[4]

| Property | Value | Reference(s) |

| Chemical Formula | C20H28I3N3O9 | |

| Molecular Weight | 835.16 g/mol | |

| CAS Number | 89797-00-2 | |

| IUPAC Name | 5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| SMILES String | CC(=O)N(CC(COC)O)c1c(I)c(C(=O)NCC(O)CO)c(I)c(C(=O)NCC(O)CO)c1I |

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, which is then acetylated and subsequently N-alkylated to yield the final product. The overall pathway is depicted below.

Caption: Overall synthesis pathway of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the this compound synthesis, compiled from patent literature. It is important to note that specific reaction parameters may vary and optimization is often required for large-scale production.

Step 1: Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Amine)

The synthesis of the key intermediate "5-Amine" involves the amidation of a 5-nitroisophthalic acid derivative followed by reduction of the nitro group and subsequent iodination.

A. Amidation and Reduction:

A common starting material is dimethyl 5-nitroisophthalate. This is reacted with 1-amino-2,3-propanediol in a suitable solvent like methanol (B129727), followed by catalytic hydrogenation to reduce the nitro group to an amine, yielding 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA).

B. Iodination:

The iodination of ABA is a critical step to introduce the three iodine atoms onto the benzene ring.

-

Reaction Conditions: The iodination is typically carried out using an iodinating agent such as iodine chloride (ICl). The reaction is performed in an aqueous solution.

-

Procedure Outline:

-

5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride is dissolved in water.

-

The pH is adjusted to approximately 2-3 with an aqueous sodium hydroxide (B78521) solution.

-

Iodine chloride is added in portions while maintaining the temperature between 65-80°C. The pH is readjusted to 2-3 before each addition.

-

After the reaction is complete, any excess iodine chloride is quenched, for example, with sodium bisulfite.

-

The pH is then raised to 4-6, and a decolorizing agent like sodium dithionite (B78146) may be added.

-

The product, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Amine), is then crystallized by cooling the solution, filtered, washed, and dried.

-

Step 2: Acetylation of 5-Amine to 5-Acetamide

The amino group of the "5-Amine" intermediate is acetylated to form 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide ("5-Acetamide").

-

Reaction Conditions: The acetylation is carried out using acetic anhydride in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Procedure Outline:

-

The "5-Amine" is suspended in acetic anhydride.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The reaction mixture is heated.

-

After cooling, the precipitated product is filtered and then suspended in a mixture of methanol and water.

-

The suspension is hydrolyzed under basic conditions (pH ~11.5) to remove any O-acetyl groups that may have formed on the hydroxyl side chains.

-

The mixture is then neutralized with an acid (e.g., HCl) and cooled to induce crystallization of the "5-Acetamide".

-

The product is filtered, washed with water, and dried.

-

Step 3: N-Alkylation of 5-Acetamide to this compound

The final step is the N-alkylation of the "5-Acetamide" to introduce the 2-hydroxy-3-methoxypropyl group.

-

Reaction Conditions: The alkylating agent used is typically a 1-halo-3-methoxy-2-propanol, such as 1-chloro-3-methoxy-2-propanol. The reaction is carried out in a suitable solvent like propylene (B89431) glycol in the presence of a base.

-

Procedure Outline (based on analogous synthesis of Iohexol):

-

The "5-Acetamide" is suspended in propylene glycol.

-

A base, such as sodium hydroxide, is added to the suspension.

-

1-chloro-3-methoxy-2-propanol is then added to the reaction mixture.

-

The reaction is stirred at a controlled temperature until completion.

-

The reaction is quenched by the addition of an acid (e.g., HCl).

-

The crude this compound is then purified through a series of steps which may include crystallization from a suitable solvent, such as butanol, and treatment with ion exchange resins to remove impurities.

-

Quantitative Data

Logical Workflow for this compound Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Caption: Logical workflow for the synthesis and purification of this compound.

References

- 1. EP0923537B1 - Process for the preparation of contrast agents - Google Patents [patents.google.com]

- 2. chemicaljournals.com [chemicaljournals.com]

- 3. Quantification of triiodinated benzene derivatives and X-ray contrast media in water samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]

In Vivo Distribution and Pharmacokinetics of Iopentol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium. Understanding its in vivo distribution and pharmacokinetic profile is crucial for its safe and effective use in diagnostic imaging procedures. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental protocols and quantitative data summaries.

Pharmacokinetic Properties

This compound is administered intravenously and exhibits a pharmacokinetic profile characterized by rapid distribution into the extracellular fluid, a lack of significant metabolism, and swift elimination primarily through the kidneys.

Pharmacokinetics in Healthy Volunteers

Studies in healthy male volunteers have demonstrated that the pharmacokinetics of this compound are not dose-dependent up to doses of 1.2 g I/kg body weight.[1] Following intravenous administration, this compound is almost entirely excreted unmetabolized in the urine within the first 24 hours through glomerular filtration.[1] A minor fraction, approximately 2%, of the administered dose is excreted in the feces.[1] The biological half-life of this compound is approximately two hours.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Intravenous Dose)

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~2 hours | N/A |

| Primary Route of Excretion | Renal (Glomerular Filtration) | [1] |

| Urinary Excretion (24h) | Nearly 100% (unchanged) | [2] |

| Fecal Excretion | ~2% | |

| Protein Binding | Low (<3%) | |

| Metabolism | Not metabolized |

Pharmacokinetics in Patients with Renal Failure

In patients with advanced non-diabetic chronic renal failure, the elimination of this compound is significantly delayed. The mean elimination half-life in these patients has been reported to be 28.4 hours, which is about 14 times longer than in healthy individuals. This delayed renal clearance results in a substantial increase in fecal elimination. Five days after injection in this patient population, a mean of 54% of the dose was recovered in the urine, while 11% was recovered in the feces. The apparent volume of distribution is 0.27 l/kg body weight, suggesting distribution is limited to the extracellular fluid.

In Vivo Distribution

Preclinical studies in animal models, including rats and pigs, have provided insights into the tissue distribution of this compound.

Animal Studies

Excretion studies in rats and pigs have shown that this compound is primarily excreted in the urine, with a smaller portion eliminated in the feces (12% in rats and 2.5% in pigs). Importantly, no specific organ enrichment of this compound has been observed, and no metabolites have been detected. This indicates that this compound distributes throughout the extracellular space without accumulating in specific tissues.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic and distribution studies. The following sections outline typical experimental protocols for key studies.

Pharmacokinetic Study in Healthy Volunteers

A representative experimental design for a pharmacokinetic study of this compound in healthy volunteers would involve the following steps:

Caption: Workflow for a human pharmacokinetic study of this compound.

Methodology Details:

-

Subjects: Healthy adult male volunteers are typically recruited. Baseline health is confirmed through physical examination, electrocardiogram (ECG), and standard clinical laboratory tests.

-

Dosing: this compound is administered as a single intravenous injection. To evaluate dose-proportionality, different dose groups are often included.

-

Sample Collection: Blood samples are collected at frequent intervals immediately following administration and then at progressively longer intervals to accurately define the concentration-time profile. Urine and feces are collected over a defined period (e.g., 24-48 hours) to determine the extent of excretion.

-

Bioanalysis: The concentration of this compound in biological matrices is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Tissue Distribution Study in Animals

A typical protocol for an animal tissue distribution study is outlined below:

Caption: Workflow for an animal tissue distribution study of this compound.

Methodology Details:

-

Animal Model: Commonly used models include Sprague-Dawley rats.

-

Dosing: this compound is administered intravenously.

-

Tissue Collection: At predetermined time points after administration, animals are euthanized, and blood and a comprehensive set of tissues are collected.

-

Sample Processing: Tissues are weighed and homogenized to prepare them for analysis.

-

Bioanalysis: The concentration of this compound in plasma and tissue homogenates is determined using a validated analytical method.

Signaling Pathways and Logical Relationships

The pharmacokinetic profile of this compound is primarily governed by physiological processes rather than complex signaling pathways. The logical relationship of its disposition in the body can be visualized as follows:

Caption: In vivo disposition pathway of this compound.

Conclusion

This compound exhibits a favorable pharmacokinetic profile for a diagnostic contrast agent, characterized by rapid distribution, a lack of metabolism, and efficient renal excretion. Its distribution is confined to the extracellular space with no evidence of tissue accumulation. This comprehensive technical guide, including the summarized quantitative data and detailed experimental protocols, provides a valuable resource for researchers, scientists, and drug development professionals working with this compound and other non-ionic contrast media.

References

Iopentol: A Technical Guide for Preclinical Imaging and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, monomeric, triiodinated, water-soluble X-ray contrast medium.[1] It is a low-osmolality contrast agent, which is associated with fewer adverse effects compared to high-osmolality agents.[2] This technical guide provides an in-depth overview of the core applications of this compound in a preclinical research and drug development context, with a focus on its utility in molecular imaging studies as a non-targeted contrast agent. While this compound itself does not target specific molecular pathways, its role in providing high-resolution anatomical context is crucial for multimodal imaging studies aimed at elucidating biological processes at the molecular level.

Mechanism of Action

This compound is an iodine-containing, water-soluble radiocontrast agent. The fundamental principle behind its application in X-ray-based imaging, including computed tomography (CT), is the high atomic number of iodine. These iodine atoms effectively absorb X-rays, leading to a significant increase in the attenuation of the X-ray beam as it passes through tissues where the agent is present. This differential absorption creates a higher contrast on the resulting images, allowing for clear delineation of anatomical structures.[2] Upon intravenous administration, this compound distributes throughout the extracellular fluid and does not significantly bind to plasma proteins.[1][3] This property allows it to be an effective agent for visualizing vascular structures and the interstitial spaces of various tissues.

Physicochemical and Pharmacokinetic Properties

Understanding the physicochemical and pharmacokinetic profile of this compound is essential for its effective use in preclinical imaging protocols.

| Property | Value | Reference |

| Molecular Formula | C20H28I3N3O9 | |

| Molar Mass | 835.169 g·mol−1 | |

| Protein Binding | Low (<3%) | |

| Metabolism | None | |

| Elimination Half-life (intravenous) | ~2 hours (in humans) | |

| Excretion | Primarily renal (~98% unchanged in urine) |

Pharmacokinetics in Preclinical Models

Studies in rats have shown that this compound is rapidly eliminated, with over 95% of the injected dose excreted within a short period. The pharmacokinetic data from these studies are consistent with an extracellular distribution of the agent. In rats and pigs, this compound is mainly excreted in the urine, with a minor fraction eliminated in the feces. No specific organ enrichment or metabolites of this compound have been detected.

Preclinical Imaging Applications

While this compound is a non-targeted contrast agent, its application in preclinical imaging, particularly micro-CT, is invaluable for providing high-resolution anatomical information that complements molecular imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Anatomical and Functional Imaging

In preclinical research, this compound-enhanced CT is utilized for:

-

High-resolution anatomical visualization: Delineating organs, tissues, and vascular structures in small animal models.

-

Longitudinal studies: Non-invasively monitoring morphological changes in response to therapeutic interventions or disease progression.

-

Multimodal imaging: Providing the anatomical reference for functional data obtained from molecular imaging techniques.

Role in Drug Discovery and Development

In the process of drug discovery and development, preclinical imaging plays a crucial role in assessing the efficacy and safety of new therapeutic agents. This compound-enhanced imaging can be used to:

-

Characterize disease models: Evaluating the anatomical and pathological features of animal models of disease.

-

Assess therapeutic efficacy: Monitoring changes in tumor size, vascularity, or other anatomical biomarkers in response to treatment.

-

Evaluate safety and toxicology: Identifying potential off-target effects or morphological changes in organs.

Experimental Protocols

The following are generalized protocols for the use of this compound in preclinical imaging. Specific parameters should be optimized for the animal model, imaging system, and research question.

In Vivo Contrast-Enhanced Micro-CT Imaging of a Tumor Model

Objective: To visualize tumor vasculature and morphology in a rodent tumor model.

Materials:

-

This compound solution (e.g., 300 mg I/mL)

-

Rodent model with established tumor xenograft

-

Micro-CT scanner

-

Anesthesia system (e.g., isoflurane)

-

Catheter for intravenous injection (e.g., tail vein catheter)

Procedure:

-

Anesthetize the animal using an appropriate anesthetic agent and maintain anesthesia throughout the imaging procedure.

-

Position the animal on the scanner bed and acquire a pre-contrast (baseline) CT scan of the region of interest.

-

Administer this compound intravenously via the tail vein catheter. The typical dose may range from 100 to 200 µL for a mouse, but should be optimized.

-

Immediately following injection, initiate dynamic or gated CT scanning to capture the vascular phase.

-

Acquire post-contrast scans at various time points to assess contrast agent distribution and clearance.

-

Reconstruct the CT images and perform image analysis to quantify parameters such as vessel density, tumor volume, and contrast enhancement.

Visualizations

This compound-Enhanced Imaging Workflow

Caption: A generalized workflow for conducting this compound-enhanced preclinical imaging studies.

Conceptual Role of this compound in Multimodal Molecular Imaging

Caption: this compound-enhanced CT provides anatomical context for molecular imaging data.

Conclusion

This compound is a well-characterized and safe non-ionic contrast agent with significant applications in preclinical research and drug development. While not a molecular imaging agent in the targeted sense, its ability to provide high-resolution anatomical and vascular information makes it an indispensable tool for in vivo studies. When used in conjunction with molecular imaging modalities, this compound-enhanced CT enables a more comprehensive understanding of biological processes by correlating molecular events with their precise anatomical locations. This integrated approach is critical for advancing our knowledge of disease mechanisms and for the development of novel therapeutics.

References

Iopentol: A Technical Guide for Researchers and Drug Development Professionals

Iopentol (trade name Imagopaque) is a non-ionic, monomeric, triiodinated, water-soluble radiocontrast agent. Developed for use in a wide range of X-ray imaging procedures, its molecular design as a low-osmolality contrast medium (LOCM) offers a favorable safety profile compared to older, high-osmolality ionic agents. This technical guide provides an in-depth overview of this compound's chemical properties, synthesis, pharmacokinetics, mechanism of action, and associated experimental methodologies for researchers, scientists, and drug development professionals.

Core Properties and Specifications

This compound is structurally designed to maximize iodine content for optimal radiopacity while maintaining low osmolality and viscosity in solution, which are critical factors for patient tolerance.[1]

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized below. These characteristics are fundamental to its function and safety profile as a contrast agent.

| Property | Value | Reference |

| IUPAC Name | 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxy-3-methoxypropyl)acetamido]-2,4,6-triiodobenzene-1,3-dicarboxamide | [2] |

| Molecular Formula | C₂₀H₂₈I₃N₃O₉ | [2] |

| Molar Mass | 835.169 g·mol⁻¹ | [2] |

| Structure Type | Non-ionic, monomeric, triiodinated | [1] |

Osmolality and Viscosity

The osmolality and viscosity of this compound solutions are concentration-dependent. These properties are crucial as they influence hemodynamic effects and patient comfort during administration. Lower osmolality is associated with fewer adverse effects.

| Concentration (mg I/mL) | Osmolality (mOsm/kg H₂O)* | Viscosity (mPa·s at 20°C) | Viscosity (mPa·s at 37°C) |

| 150 | 0.33 | 3.2 | 2.0 |

| 300 | 0.69 | 14.7 | 7.5 |

| 350 | 0.88 | 29.6 | 12.3 |

*Method: Vapour-pressure osmometry.

Synthesis of this compound

The synthesis of this compound is a multi-step chemical process starting from 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate shared in the production of several non-ionic contrast agents. The general workflow involves acylation followed by N-alkylation.

Caption: High-level workflow for the chemical synthesis of this compound.

Reconstructed Experimental Protocol: Synthesis of this compound

The following protocol is a reconstruction based on patent literature. Exact industrial parameters may vary.

-

Acylation: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Amine) is acylated in acetic anhydride with a catalytic amount of p-toluene sulphonic acid.

-

Precipitation: The reaction mixture is cooled, leading to the formation of a precipitate. This precipitate is filtered off.

-

Hydrolysis: The filtered solid is suspended in a mixture of methanol and water. The pH is adjusted to 11.5 with sodium hydroxide (B78521) to induce basic hydrolysis, primarily to remove any O-acyl groups.

-

Isolation of Intermediate: After hydrolysis, the mixture is cooled to ambient temperature and neutralized with hydrochloric acid. Further cooling to approximately 3°C promotes the crystallization of the 5-Acetamide intermediate, which is then filtered, washed with water, and dried.

-

N-Alkylation: The dried 5-Acetamide is suspended in propylene glycol and reacted with an N-alkylating agent, such as 1-chloro-3-methoxy-2-propanol.

-

Purification: The alkylation reaction is terminated by quenching with an acid (e.g., HCl). The final this compound product is then purified through a series of steps, including crystallization from an appropriate solvent, to achieve the required purity for pharmaceutical use.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action for this compound is physical rather than pharmacological. The three iodine atoms in the this compound molecule effectively absorb X-rays, increasing the attenuation of the X-ray beam as it passes through the body. This differential absorption between tissues containing the contrast agent and surrounding tissues creates the contrast seen on a radiographic image. Its non-ionic nature and low osmolality contribute to its safety by minimizing disturbances to physiological homeostasis compared to older ionic agents.

Pharmacokinetics

This compound exhibits a straightforward pharmacokinetic profile characterized by rapid distribution and complete elimination without metabolic alteration.

Caption: Pharmacokinetic pathway of this compound from administration to excretion.

Quantitative Pharmacokinetic Parameters:

| Parameter | Value (in Healthy Volunteers) | Value (in Chronic Renal Failure) | Reference |

| Biological Half-life (t½) | ~ 2 hours | ~ 28.4 hours | |

| Plasma Protein Binding | < 3% | Not specified | |

| Volume of Distribution (Vd) | Not specified | 0.27 L/kg | |

| Metabolism | None detected | None detected | |

| Primary Excretion Route | Renal (Glomerular Filtration) | Renal & Fecal | |

| Urinary Excretion (24h) | ~98% (unchanged) | ~54% (over 5 days) | |

| Fecal Excretion | ~ 2% | ~11% (over 5 days) |

Key Preclinical and Clinical Investigations

This compound has been evaluated in numerous studies to establish its safety and efficacy. These investigations provide the basis for its clinical use and offer valuable data for comparative research.

Effects on Hemostasis

In vitro studies have shown that non-ionic contrast media like this compound have less effect on the coagulation system compared to ionic agents. A specific study on this compound found its effects on the intrinsic coagulation system and platelet aggregation to be similar to those of iohexol (B1672079), inducing only a slight decrease in coagulability and aggregability that was deemed of little clinical consequence.

Reconstructed Protocol: In Vitro Platelet Aggregation Assay

-

Blood Collection: Draw whole blood from consenting healthy donors (who have abstained from antiplatelet medication) into vacuum tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant (9:1 ratio).

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant, which is platelet-rich plasma (PRP).

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells. The resulting supernatant is platelet-poor plasma (PPP).

-

Assay Procedure (Light Transmission Aggregometry):

-

Pre-warm PRP aliquots to 37°C.

-

Calibrate the aggregometer by setting 100% light transmission with a PPP sample and 0% with a PRP sample.

-

Pipette PRP into an aggregometer cuvette with a magnetic stir bar and place it in the sample well.

-

Add a specific concentration of this compound (or control vehicle, e.g., saline) to the PRP and incubate for 1-5 minutes at 37°C with stirring.

-

Induce aggregation by adding a platelet agonist (e.g., ADP or collagen at a predetermined concentration).

-

Record the change in light transmission over 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

-

Renal Tolerance Studies

Preclinical studies in rats and rabbits have demonstrated that this compound is well-tolerated by the kidneys, comparable to other non-ionic agents like iohexol and significantly better than ionic contrast media. Clinical studies in patients with normal renal function show no significant changes in mean serum creatinine (B1669602), urea (B33335), or creatinine clearance following this compound administration. However, a transient increase in the urinary excretion of proximal tubular enzymes (alkaline phosphatase and N-acetyl-beta-glucosaminidase) was observed, a finding common to many contrast agents.

Reconstructed Protocol: Animal Model for Renal Tolerance

-

Animal Model: Use male/female Beagle dogs or New Zealand white rabbits with normal baseline renal function. Acclimatize animals and ensure adequate hydration.

-

Grouping: Randomly assign animals to a control group (intravenous saline) and a treatment group (intravenous this compound). A positive control group (e.g., a high-osmolality ionic agent) can also be included.

-

Administration: Administer a single intravenous bolus of this compound at a clinically relevant dose (e.g., 700 mg I/kg body weight).

-

Sample Collection: Collect blood and urine samples at baseline (pre-injection) and at multiple time points post-injection (e.g., 4, 24, 48, and 72 hours).

-

Biochemical Analysis:

-

Measure serum creatinine (sCr) and blood urea nitrogen (BUN) using standard automated biochemical analyzers.

-

Measure urinary albumin and specific tubular enzymes like N-acetyl-beta-glucosaminidase (NAG) and alkaline phosphatase (ALP) using ELISA kits or colorimetric assays.

-

-

Endpoint Evaluation: The primary endpoint is the change in sCr from baseline. A significant increase (e.g., >25% or >50%) is indicative of contrast-induced acute kidney injury. Secondary endpoints include changes in other renal biomarkers.

Pathophysiological Signaling in Contrast-Induced Nephropathy (CIN)

While this compound itself does not directly target signaling pathways, the physiological stress induced by the administration of any contrast agent, particularly in at-risk patients, can trigger a cascade of cellular events leading to contrast-induced nephropathy (CIN). The primary mechanisms involve direct tubular cytotoxicity and renal medullary hypoxia, which in turn activate pathways of oxidative stress, inflammation, and apoptosis.

Caption: Downstream signaling activated by contrast media-induced renal stress.

Clinical Safety and Efficacy

Phase I trials in healthy volunteers established the safety of intravenous this compound at doses up to 1.2 g I/kg, with only transient and clinically insignificant adverse events like a sensation of warmth and minor changes in hemodynamic parameters. Subsequent multicenter trials confirmed its safety and efficacy for CT enhancement in large patient populations. Comparative studies have shown that this compound provides diagnostic image quality comparable to iohexol and is equally well-tolerated. In a study comparing it to iopromide (B1672085) for abdominal CT, this compound was associated with a statistically significantly lower incidence of adverse events.

Reconstructed Workflow: Phase I Clinical Trial Protocol

Caption: Representative experimental workflow for a Phase I clinical trial of this compound.

Conclusion

This compound is a well-characterized non-ionic, low-osmolality contrast agent with a robust safety and efficacy profile supported by extensive preclinical and clinical data. Its favorable physicochemical properties translate to good patient tolerability, while its simple pharmacokinetic profile ensures efficient elimination without metabolic burden. For researchers, this compound serves as a reliable tool in diagnostic imaging studies and as a benchmark comparator for the development of new contrast agents. The methodologies and data presented in this guide provide a comprehensive foundation for further investigation and application of this compound in scientific and drug development settings.

References

Iopentol: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iopentol (trade name Imagopaque) is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast agent. Developed for various radiological examinations, it was designed to offer low osmolality and good tolerability. This document provides a technical summary of the discovery and development of this compound, covering its chemical properties, synthesis, preclinical and clinical findings. While detailed experimental protocols are not extensively available in the public domain, this guide synthesizes the existing data to provide a comprehensive overview for research and development professionals.

Chemical Properties and Synthesis

This compound is chemically known as 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxy-3-methoxypropyl)acetamido]-2,4,6-triiodobenzene-1,3-dicarboxamide. Its structure is characterized by a tri-iodinated benzene (B151609) ring, which is responsible for its radiopaque properties. The presence of multiple hydroxyl groups enhances its water solubility and contributes to its low osmolality, a key feature for reducing adverse effects associated with contrast media.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxy-3-methoxypropyl)acetamido]-2,4,6-triiodobenzene-1,3-dicarboxamide | [1] |

| CAS Number | 89797-00-2 | [1] |

| Molecular Formula | C20H28I3N3O9 | [1] |

| Molar Mass | 835.169 g·mol−1 | [1] |

| Osmolality (300 mg I/ml) | 0.64 Osm/kg H2O | [2] |

| Viscosity (300 mg I/ml at 37°C) | 6.5 mPa·s | |

| Protein Binding | Low (<3%) |

Synthesis Pathway

The synthesis of this compound involves a multi-step chemical process. While specific, detailed protocols from manufacturing are proprietary, the general pathway can be outlined from publicly available patents and literature. The process typically begins with the acylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, followed by N-alkylation to introduce the 2-hydroxy-3-methoxypropyl group.

References

- 1. Safety and toleration of the non-ionic contrast medium this compound. An intravenous phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Imagopaque 350) compared with iohexol (Omnipaque 350) in pediatric cardioangiography. A clinical trial assessing adverse events, ECG, blood pressure and diagnostic information - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Iopentol's Low Osmolality: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of iopentol's low osmolality, a key characteristic that contributes to its favorable safety profile as a non-ionic, monomeric iodinated contrast agent. Through an examination of its chemical structure, comparative physicochemical data, and the molecular pathways influenced by contrast media osmolality, this document provides a comprehensive resource for professionals in the field.

The Chemical Foundation of Low Osmolality

The osmolality of a solution is a measure of the solute concentration and is a critical factor in the tolerability of intravenously administered agents. High-osmolality contrast media (HOCM) are associated with a higher incidence of adverse effects, including pain, discomfort, and a greater risk of contrast-induced nephropathy (CIN). The development of low-osmolality contrast media (LOCM) like this compound represented a significant advancement in patient safety.

The primary determinant of a contrast agent's osmolality lies in its chemical structure. This compound is a non-ionic, monomeric X-ray contrast medium. This means that for every three iodine atoms, which provide the radiopacity, there is only one molecule in solution. Unlike ionic contrast media, which dissociate into a cation and an anion in solution (doubling the number of particles), non-ionic agents like this compound do not dissociate. This fundamental property halves the osmolality for a given iodine concentration compared to their ionic counterparts.

The molecular structure of this compound, 5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, is designed to be highly water-soluble due to the presence of multiple hydrophilic hydroxyl (-OH) groups on its side chains. This high water solubility is achieved without the need for an ionizable carboxyl group, further contributing to its non-ionic nature and, consequently, its low osmolality.

Below is a diagram illustrating the structural difference between ionic and non-ionic contrast media, which is central to understanding the basis of this compound's low osmolality.

Caption: Comparison of Ionic vs. Non-ionic Contrast Media Dissociation.

Physicochemical Properties: A Comparative Analysis

The low osmolality of this compound is evident when its physicochemical properties are compared with other iodinated contrast agents. The following tables summarize the osmolality and viscosity of this compound (Imagopaque®) at various iodine concentrations, alongside comparative data for other commonly used low-osmolar and iso-osmolar contrast media.

Table 1: Physicochemical Properties of this compound (Imagopaque®)

| Iodine Concentration (mg I/mL) | Osmolality (mOsm/kg H₂O) at 37°C | Viscosity (mPa·s) at 20°C | Viscosity (mPa·s) at 37°C |

| 150 | 330 | 2.9 | 1.8 |

| 250 | - | - | - |

| 300 | 690 | 11.6 | 6.1 |

| 350 | 880 | 26.0 | 11.8 |

Data sourced from Imagopaque® Summary of Product Characteristics.

Table 2: Comparative Osmolality and Viscosity of Selected Iodinated Contrast Media

| Contrast Agent | Type | Iodine Concentration (mg I/mL) | Osmolality (mOsm/kg H₂O) at 37°C | Viscosity (mPa·s) at 37°C |

| This compound | Non-ionic Monomer | 300 | 690 | 6.1 |

| Iohexol (B1672079) | Non-ionic Monomer | 300 | 695 | 6.3 |

| Iopamidol | Non-ionic Monomer | 300 | 616 | 4.7 |

| Iodixanol (B1672021) | Non-ionic Dimer | 320 | 290 | 11.4 |

Note: Values are approximate and can vary slightly between different commercial preparations.

As demonstrated in the tables, this compound exhibits an osmolality in the low-osmolar range, comparable to other non-ionic monomers like iohexol and iopamidol. Notably, while the non-ionic dimer iodixanol achieves iso-osmolality (similar to blood), it has a significantly higher viscosity. Viscosity is another crucial parameter influencing injectability and potentially contributing to renal tubular obstruction.

Experimental Determination of Osmolality

The osmolality of this compound and other contrast media is typically determined using a technique called vapor pressure osmometry . This method is specified in the Summary of Product Characteristics for Imagopaque®.

Detailed Methodology: Vapor Pressure Osmometry

Vapor pressure osmometry measures the dew point temperature depression of a sample, which is directly related to its vapor pressure and, consequently, its osmolality. The following provides a detailed protocol for this key experiment.

Objective: To determine the osmolality of an this compound solution.

Materials and Apparatus:

-

Vapor pressure osmometer (e.g., VAPRO®)

-

Micropipette and sterile, solute-free sample discs

-

This compound solution of known concentration

-

Osmolality standards (e.g., 100, 290, 1000 mOsm/kg)

-

Deionized water for cleaning

Procedure:

-

Instrument Calibration: Calibrate the osmometer according to the manufacturer's instructions using standard solutions of known osmolality. This typically involves a three-point calibration to ensure accuracy across the expected measurement range.

-

Sample Preparation: Ensure the this compound solution is at room temperature. If the sample is viscous, allow it to equilibrate to the ambient temperature of the instrument to avoid measurement errors.

-

Sample Loading: Using a clean, calibrated micropipette, place a precise volume (typically 10 µL) of the this compound solution onto a solute-free paper disc held in the sample holder.

-

Measurement: Immediately place the sample holder into the measurement chamber of the osmometer and seal it. The instrument will then automatically begin the measurement cycle.

-

Equilibration and Reading: The instrument allows the vapor pressure of the sample to equilibrate in the sealed chamber. The thermocouple then measures the dew point temperature depression. The microprocessor converts this reading into an osmolality value (in mOsm/kg H₂O), which is displayed.

-

Cleaning: Between each measurement, thoroughly clean the thermocouple and sample holder as per the manufacturer's protocol to prevent cross-contamination.

-

Data Recording: Record the osmolality readings for multiple aliquots of the same sample to ensure reproducibility.

The following diagram illustrates the workflow for determining the osmolality of a contrast medium sample using vapor pressure osmometry.

Caption: Experimental workflow for osmolality determination.

Signaling Pathways and Physiological Implications of Osmolality

The osmolality of a contrast agent has significant physiological implications, particularly on the kidneys. Hyperosmolar solutions can induce a cascade of cellular events leading to renal dysfunction. Understanding these pathways is crucial for the development of safer contrast agents.

Renal Medullary Effects

The renal medulla is particularly vulnerable to the effects of hyperosmolality. When a contrast agent is filtered by the glomerulus and enters the renal tubules, water is reabsorbed, leading to a significant increase in the concentration and osmolality of the tubular fluid. This hyperosmolar environment can trigger several detrimental signaling pathways in the renal tubular epithelial cells.

One of the key consequences of hyperosmolality is increased oxidative stress . This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. This can lead to apoptosis (programmed cell death) of the tubular cells.

Furthermore, hyperosmolality can induce vasoconstriction of the medullary blood vessels. This reduces blood flow to the medulla, leading to hypoxia (low oxygen levels) and further exacerbating cellular injury. This vasoconstriction is mediated by the release of vasoactive substances such as endothelin-1 (B181129) and a reduction in the production of vasodilators like nitric oxide.

The following diagram illustrates the signaling pathways involved in osmolality-induced renal cell injury.

Caption: Signaling pathways in contrast-induced nephropathy.

Conclusion

The low osmolality of this compound is a direct result of its non-ionic, monomeric chemical structure. This design minimizes the number of particles in solution for a given iodine concentration, leading to a more physiologically compatible agent compared to high-osmolality contrast media. The physicochemical data clearly positions this compound within the class of low-osmolar contrast media, offering a favorable balance of low osmolality and viscosity. Understanding the experimental methods for determining these properties, as well as the molecular pathways through which osmolality exerts its physiological effects, is paramount for the continued development of safer and more effective contrast agents for diagnostic imaging.

Preclinical Toxicological Profile of Iopentol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, monomeric, tri-iodinated radiographic contrast medium that was used for various diagnostic imaging procedures, including angiography, venography, urography, and computed tomography (CT) enhancement. As with any pharmaceutical agent, a thorough understanding of its toxicological profile is paramount for ensuring patient safety. This technical guide provides a comprehensive overview of the preclinical toxicological data for this compound, summarizing key findings from acute, repeated-dose, genetic, and reproductive toxicity studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals involved in the evaluation of contrast media.

Pharmacokinetics and Metabolism

This compound is administered intravenously and is distributed in the extracellular space. It exhibits low protein binding. The compound is not metabolized and is excreted unchanged, primarily through the kidneys via glomerular filtration.[1] Approximately 98% of the administered dose is recovered in the urine, with only about 2% excreted in the feces.[1]

Acute Toxicity

The acute intravenous toxicity of this compound has been evaluated in mice and rats. The results indicate a low order of acute toxicity, comparable to other non-ionic monomeric contrast media.[2][3]

Table 1: Acute Intravenous Toxicity of this compound

| Species | LD50 (g I/kg) | Reference |

| Mouse | Data not publicly available | [2] |

| Rat | Data not publicly available |

Experimental Protocol: Acute Toxicity Study (General Methodology)

A standardized acute toxicity study would typically involve the following steps:

-

Animal Species: Mice and rats are commonly used.

-

Route of Administration: Intravenous injection to mimic the clinical route of use.

-

Dose Levels: A range of doses, including a control group, are administered to determine the dose-response relationship.

-

Observation: Animals are observed for clinical signs of toxicity and mortality for a specified period, typically up to 14 days post-administration.

-

Endpoint: The primary endpoint is the determination of the median lethal dose (LD50), the dose that is lethal to 50% of the test animals.

Acute Toxicity Study Workflow

Repeated-Dose Toxicity

Information regarding specific repeated-dose toxicity studies (sub-acute, sub-chronic, and chronic) for this compound, including the No-Observed-Adverse-Effect Level (NOAEL), is not available in the public domain. However, general statements from regulatory documents indicate good tolerability in preclinical studies. Renal studies in rats and rabbits showed this compound to be at least as well tolerated as other non-ionic contrast media. Testing of hemodynamic and biochemical-pharmacological parameters in dogs and rabbits further demonstrated its good tolerability.

Table 2: Repeated-Dose Toxicity of this compound

| Study Type | Species | Dose Levels | Duration | Key Findings | NOAEL | Reference |

| Sub-acute | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |

| Sub-chronic | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |

| Chronic | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |

Experimental Protocol: Repeated-Dose Toxicity Study (General Methodology)

A typical repeated-dose toxicity study follows this general protocol:

-

Animal Species: Often conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).

-

Dose Levels: Multiple dose levels, including a control and a high dose expected to produce some toxicity, are used.

-

Duration: Study duration can range from sub-acute (14 days), sub-chronic (90 days) to chronic (6 months or longer), depending on the intended clinical use.

-

Parameters Monitored: Includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs and tissues.

-

Endpoint: The primary endpoint is to identify target organs for toxicity and to determine the NOAEL.

Repeated-Dose Toxicity Study Workflow

Genotoxicity

Specific data from a standard battery of in vitro and in vivo genotoxicity assays for this compound are not publicly available. However, for the related non-ionic contrast agent ioversol, genetic toxicity studies employing bacterial and mammalian assay systems (both in vitro and in vivo) indicated no mutagenic or clastogenic activity.

Table 3: Genotoxicity of this compound

| Assay | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | Data not publicly available | With and without | Data not publicly available | - |

| Chromosome Aberration | Mammalian cells | Data not publicly available | With and without | Data not publicly available | - |

| In vivo Micronucleus | Rodent | Data not publicly available | N/A | Data not publicly available | - |

Experimental Protocol: Genotoxicity Testing (General Methodology)

A standard battery of genotoxicity tests includes:

-

Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations (point mutations) in bacteria.

-

In Vitro Chromosomal Aberration Test or Mouse Lymphoma Assay: Evaluates the potential to induce structural and numerical chromosomal damage in mammalian cells.

-

In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents.

Genotoxicity Testing Workflow

Carcinogenicity

Long-term carcinogenicity studies for this compound have not been reported in the public literature. Generally, such studies are conducted for pharmaceuticals that are expected to be administered regularly over a substantial part of a patient's lifetime. Given the intended acute or short-term use of contrast media, dedicated carcinogenicity studies may not always be required unless there is a specific concern based on genotoxicity data or the structure of the compound.

Table 4: Carcinogenicity of this compound

| Species | Dose Levels | Duration | Key Findings | Reference |

| Rat | Data not publicly available | Data not publicly available | Data not publicly available | - |

| Mouse | Data not publicly available | Data not publicly available | Data not publicly available | - |

Reproductive and Developmental Toxicity

Reproduction studies in rats and rabbits have reportedly revealed no evidence of impaired fertility or teratogenicity due to this compound. More detailed quantitative data and specific experimental protocols are not available in the public domain. For the similar compound ioversol, studies showed no teratogenic effects in rats or rabbits at daily intravenous doses up to 3.2 g I/kg/day, and no adverse effects on fertility or reproductive function in rats.

Table 5: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Dose Levels | Key Findings | Reference |

| Fertility and Early Embryonic Development | Rat | Data not publicly available | No evidence of impaired fertility | |

| Embryo-Fetal Development | Rat | Data not publicly available | No evidence of teratogenicity | |

| Embryo-Fetal Development | Rabbit | Data not publicly available | No evidence of teratogenicity | |

| Pre- and Postnatal Development | Rat | Data not publicly available | Data not publicly available | - |

Experimental Protocol: Reproductive and Developmental Toxicity Studies (General Methodology)

These studies are typically conducted in segments:

-

Fertility and Early Embryonic Development (Segment I): Male and female rats are treated before and during mating and through implantation to assess effects on fertility and early embryonic development.

-

Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are treated during the period of organogenesis to evaluate the potential for teratogenicity.

-

Pre- and Postnatal Development (Segment III): Pregnant rats are treated from implantation through lactation to assess effects on the developing fetus and the growth and development of the offspring.

Reproductive Toxicity Study Segments

Conclusion

Based on the available preclinical data, this compound demonstrates a favorable safety profile characterized by low acute toxicity and good local and systemic tolerability. Reproduction studies have not indicated any adverse effects on fertility or fetal development. While detailed quantitative data from repeated-dose, genotoxicity, and carcinogenicity studies are not publicly available, the overall preclinical assessment supported its clinical use. This technical guide provides a foundational understanding of the toxicological profile of this compound for scientific and drug development professionals.

References

Iopentol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium.[1] It was developed for use in various radiological examinations, including arteriography, urography, phlebography, and computed tomography (CT) enhancement.[1] Like other iodinated contrast agents, its mechanism of action relies on the high atomic density of iodine, which attenuates X-rays, thereby increasing the contrast of the resulting image. This compound was designed to have low osmolality, which is associated with a better safety profile compared to high-osmolality contrast agents. This guide provides a detailed overview of this compound's chemical identifiers, physicochemical properties, and available technical information.

Chemical Identifiers and Physicochemical Properties

This compound is identified by several chemical and regulatory identifiers. The key quantitative data are summarized in the table below for easy reference and comparison.

| Identifier Type | Value | Source |

| CAS Number | 89797-00-2 | PubChem, Wikipedia |

| Molecular Formula | C20H28I3N3O9 | PubChem, Wikipedia |

| Molecular Weight | 835.17 g/mol | PubChem |

| IUPAC Name | 5-[acetyl(2-hydroxy-3-methoxypropyl)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | PubChem |

| InChI | InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34) | PubChem |

| InChIKey | IUNJANQVIJDFTQ-UHFFFAOYSA-N | PubChem |

| SMILES | CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | PubChem |

| PubChem CID | 56016 | PubChem |

| DrugBank ID | DB13861 | Wikipedia |

| UNII | 7D6XWX076T | Wikipedia |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step chemical process. A general outline derived from patent information is as follows:

-

Acetylation: The process starts with the acetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This reaction is typically carried out in acetic anhydride (B1165640) with a catalytic amount of p-toluenesulfonic acid.[2]

-

Hydrolysis: The resulting product is then subjected to basic hydrolysis to remove any O-acyl groups that may have formed.[2]

-

N-Alkylation: The subsequent step is the N-alkylation of the 5-acetamido intermediate. For this compound, the preferred alkylating agent is 1-chloro-3-methoxy-2-propanol.[2] This reaction is performed under basic conditions, for instance, by dissolving the intermediate in water with sodium hydroxide (B78521) before adding the alkylating agent.

-

Purification: After the N-alkylation is complete, the reaction is quenched, typically with an acid like HCl. The crude this compound is then subjected to several purification steps, which may include crystallization from a suitable solvent or solvent mixture to obtain the final product of high purity.

A study on the synthesis of this compound also mentions the analysis of potential impurities using HPLC methods for routine quality control of the bulk substance.

Administration and Imaging in Clinical Trials

Based on abstracts from various clinical studies, a general protocol for the intravenous administration of this compound for contrast-enhanced imaging can be described.

Objective: To evaluate the safety, tolerability, and efficacy of this compound as a contrast agent for various imaging modalities.

Methodology:

-

Patient Population: Patients scheduled for specific imaging procedures such as abdominal CT, urography, or cardioangiography.

-

Study Design: Many studies were designed as double-blind, randomized, parallel-group trials, often comparing this compound with another non-ionic contrast medium like Iohexol.

-